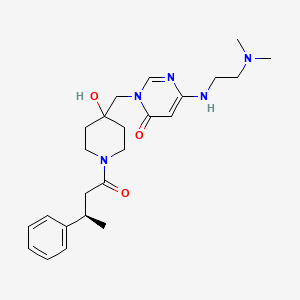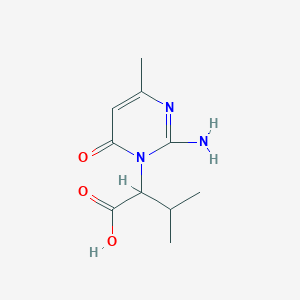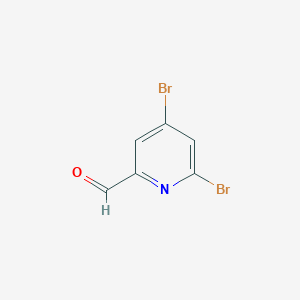
4,6-Dibromopicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromopicolinaldehyde is an organic compound with the molecular formula C6H3Br2NO. It is a derivative of picolinaldehyde, where two bromine atoms are substituted at the 4 and 6 positions of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromopicolinaldehyde typically involves the bromination of picolinaldehyde. One common method is the reaction of picolinaldehyde with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{NO} + 2\text{Br}_2 \rightarrow \text{C}_6\text{H}_3\text{Br}_2\text{NO} + 2\text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and bromine concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dibromopicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into 4,6-dibromopicolinyl alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms.
Major Products Formed:
Oxidation: 4,6-Dibromopicolinic acid.
Reduction: 4,6-Dibromopicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,6-Dibromopicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromopicolinaldehyde involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to participate in electrophilic aromatic substitution reactions. Its aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis.
Comparación Con Compuestos Similares
4-Bromopicolinaldehyde: Contains a single bromine atom at the 4 position.
6-Bromopicolinaldehyde: Contains a single bromine atom at the 6 position.
4,6-Dichloropicolinaldehyde: Contains chlorine atoms instead of bromine at the 4 and 6 positions.
Uniqueness: 4,6-Dibromopicolinaldehyde is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and properties. This dual substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various research applications.
Propiedades
Número CAS |
1060815-81-7 |
|---|---|
Fórmula molecular |
C6H3Br2NO |
Peso molecular |
264.90 g/mol |
Nombre IUPAC |
4,6-dibromopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3Br2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H |
Clave InChI |
UKDYFTSLLKQSRP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



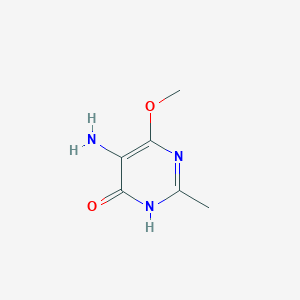
![4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B13097128.png)
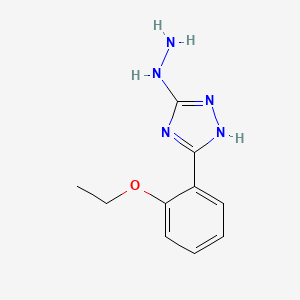
![1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)

![tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B13097138.png)
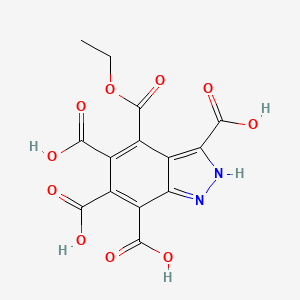
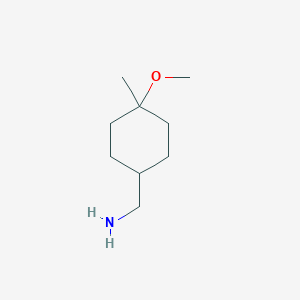

![7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)

